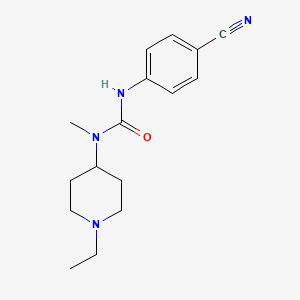![molecular formula C12H15ClN2O2 B7474628 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide, also known as CDMB, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. The inhibition of PARP by CDMB has been shown to have potential therapeutic applications in cancer treatment.
Mecanismo De Acción
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair mechanisms. PARP is involved in the repair of single-strand breaks in DNA, which occur frequently during DNA replication and other cellular processes. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has been shown to have potent anti-cancer effects in preclinical studies. It has been shown to induce cell death in cancer cells, particularly those with defects in DNA repair mechanisms. 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide is its potent inhibitory activity against PARP, which makes it a valuable tool for studying the role of PARP in DNA repair mechanisms and cancer biology. However, one limitation of 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors, which could help to personalize cancer treatment. Finally, further research is needed to explore the potential therapeutic applications of 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide in inflammatory diseases and other conditions.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide involves several steps, starting from the reaction of 2-chlorobenzoyl chloride with N,N-dimethylglycine to form 2-chloro-N,N-dimethylbenzamide. This intermediate is then reacted with ethyl chloroformate to obtain 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide. Finally, the N-methyl group is introduced by reacting the intermediate with methylamine hydrochloride.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of PARP by 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide leads to the accumulation of DNA damage and ultimately, cell death. This mechanism has been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes. 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-14(2)11(16)8-15(3)12(17)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNWGWFRXNJTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)











